molecular formula C12H12O3 B8584811 Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate

Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate

Cat. No. B8584811
M. Wt: 204.22 g/mol
InChI Key: HBFKNFAKAYGJKA-UHFFFAOYSA-N
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Patent
US07816397B2

Procedure details

50 ml (0.36 M) of methyl 2-bromobenzoate, 930 mg (3.56 mM) of triphenylphosphine and 316 mg (1.78 mM) of PdCl2 are added to 1200 ml of diethylamine in a 2000 ml reactor. After stirring at room temperature for 5 minutes, 27 ml (0.36 M) of 3-butyn-1-ol and 680 mg (3.56 mM) of CuI (1) are added. The reaction medium is then stirred at 20° C. for 120 hours, the solvent is then evaporated off and the residue obtained is then purified by chromatography on silica, using dichloromethane as eluent. After evaporation, 46.7 g of a brown oil are thus obtained (64% yield).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
930 mg
Type
reactant
Reaction Step One
Name
PdCl2
Quantity
316 mg
Type
catalyst
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step Two
Name
CuI
Quantity
680 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:31]([OH:35])[CH2:32][C:33]#[CH:34]>Cl[Pd]Cl.[Cu]I.C(NCC)C>[OH:35][CH2:31][CH2:32][C:33]#[C:34][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
BrC1=C(C(=O)OC)C=CC=C1
Name
Quantity
930 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
PdCl2
Quantity
316 mg
Type
catalyst
Smiles
Cl[Pd]Cl
Name
Quantity
1200 mL
Type
solvent
Smiles
C(C)NCC
Step Two
Name
Quantity
27 mL
Type
reactant
Smiles
C(CC#C)O
Name
CuI
Quantity
680 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction medium is then stirred at 20° C. for 120 hours
Duration
120 h
CUSTOM
Type
CUSTOM
Details
the solvent is then evaporated off
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
is then purified by chromatography on silica
CUSTOM
Type
CUSTOM
Details
After evaporation, 46.7 g of a brown oil
CUSTOM
Type
CUSTOM
Details
are thus obtained (64% yield)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
OCCC#CC1=C(C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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